(5-(Furan-3-yl)pyridin-3-yl)methanamine structure elucidation
(5-(Furan-3-yl)pyridin-3-yl)methanamine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (5-(Furan-3-yl)pyridin-3-yl)methanamine
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The molecule (5-(Furan-3-yl)pyridin-3-yl)methanamine, a heterocyclic compound featuring interconnected pyridine and furan rings, represents a scaffold of significant interest due to the prevalence of such motifs in pharmacologically active agents.[1] Its structure, comprised of a primary amine appended to a bi-aromatic system, suggests potential for diverse chemical interactions and biological activity.
This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of (5-(Furan-3-yl)pyridin-3-yl)methanamine. As a Senior Application Scientist, my objective is not merely to present a sequence of analytical procedures, but to articulate the underlying scientific rationale—the causality—that dictates our experimental choices. We will proceed from foundational analysis, establishing the molecular formula, to a detailed exploration of the molecular architecture using a synergistic combination of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques. Each step is designed to be a self-validating system, where data from one method corroborates and refines the hypotheses drawn from another, culminating in a definitive structural assignment.
Part 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation
Before embarking on sophisticated spectroscopic analysis, the first principle of structure elucidation is to determine the molecular formula. For (5-(Furan-3-yl)pyridin-3-yl)methanamine, the proposed formula is C₁₀H₁₀N₂O.[2] High-Resolution Mass Spectrometry (HRMS) is the definitive technique to confirm this.
Degree of Unsaturation (DoU): A calculation of the DoU provides immediate insight into the number of rings and/or multiple bonds within the structure.
-
Formula: DoU = C - (H/2) + (N/2) + 1
-
Calculation: DoU = 10 - (10/2) + (2/2) + 1 = 10 - 5 + 1 + 1 = 7
A DoU of 7 is consistent with the proposed structure, which contains two aromatic rings (a pyridine ring contributing 4 degrees and a furan ring contributing 2 degrees) and the double bonds within those rings account for the total. This initial calculation serves as a critical check against our proposed structure.
Part 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation
Mass spectrometry is employed to confirm the molecular weight and to probe the molecule's stability and fragmentation pathways, which offers vital clues to its connectivity.
Causality of Technique Selection: Electrospray Ionization (ESI) is selected as the ionization method due to its "soft" nature, which is ideal for preventing premature fragmentation of the parent molecule and ensuring the detection of the protonated molecular ion, [M+H]⁺. Coupling this with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap allows for the precise mass measurement necessary to validate the elemental composition.
Expected Mass Spectrometric Data
The primary objective is to observe the [M+H]⁺ ion and compare its exact mass to the theoretical value.
| Ion Species | Theoretical m/z | Observed m/z | Interpretation |
| [C₁₀H₁₀N₂O + H]⁺ | 175.0866 | ~175.086 | Protonated molecular ion, confirming the molecular formula. |
| [C₁₀H₈NO]⁺ | 158.0600 | ~158.060 | Fragment corresponding to the loss of the amine group (NH₃). |
| [C₉H₈N]⁺ | 130.0651 | ~130.065 | Fragment resulting from benzylic cleavage of the CH₂-NH₂ bond. |
Experimental Protocol: High-Resolution LC-MS (ESI+)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer.
-
LC Method (Optional but Recommended): A brief chromatographic step using a C18 column can ensure sample purity prior to MS analysis.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and analyze its isotopic pattern. Use the instrument software to calculate the elemental composition from the exact mass and compare it to the theoretical formula C₁₀H₁₁N₂O.
The workflow for this initial characterization step is illustrated below.
Part 3: Infrared (IR) Spectroscopy - Functional Group Identification
With the molecular formula confirmed, Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups. This technique is particularly powerful for confirming the presence of the primary amine (N-H bonds) and characterizing the aromatic systems.
Causality of Technique Selection: Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and provides high-quality spectra for solid or liquid samples.
Expected IR Absorption Bands
The structure of (5-(Furan-3-yl)pyridin-3-yl)methanamine predicts several characteristic absorption bands. The presence of a primary amine is definitively indicated by a pair of N-H stretching bands.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400-3250 | Medium, Sharp (Two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[3] |
| 3150-3000 | Medium-Weak | C-H Aromatic Stretch | Pyridine & Furan Rings |
| 2950-2850 | Medium-Weak | C-H Aliphatic Stretch | Methylene (-CH₂-) |
| 1650-1580 | Medium-Strong | N-H Scissoring (Bend) | Primary Amine (-NH₂)[5] |
| 1600-1450 | Medium-Strong | C=C and C=N Ring Stretching | Aromatic Rings |
| 1250-1020 | Medium | C-N Stretch | Aliphatic Amine[5] |
| ~1100-1000 | Strong | C-O-C Asymmetric Stretch | Furan Ring |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber) to identify and label the characteristic peaks corresponding to the functional groups.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all atoms and their connectivity.[6]
Causality of Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its good solubilizing power and relatively clean spectral window. If solubility is an issue, or if hydrogen bonding needs to be probed differently, DMSO-d₆ can be used. The residual solvent peak is used for calibration.
¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which indicates neighboring protons.
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 8.5 | m | 2H | H-2, H-6 (Pyridine) | Protons adjacent to the pyridine nitrogen are highly deshielded. |
| ~8.0 - 7.8 | m | 1H | H-4 (Pyridine) | Pyridine proton meta to the nitrogen. |
| ~7.6 | t | 1H | H-5 (Furan) | Furan proton adjacent to the oxygen. |
| ~7.5 | t | 1H | H-2 (Furan) | Furan proton adjacent to the oxygen. |
| ~6.8 | m | 1H | H-4 (Furan) | Furan proton beta to the oxygen. |
| ~4.0 | s | 2H | -CH₂- | Methylene protons adjacent to an aromatic ring and an amine. |
| ~1.8 | br s | 2H | -NH₂ | Primary amine protons; signal is often broad and can be exchanged with D₂O.[5] |
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments.
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):
| Predicted δ (ppm) | Assignment | Rationale |
| ~150-155 | C-2, C-6 (Pyridine) | Carbons adjacent to the pyridine nitrogen. |
| ~144 | C-5 (Furan) | Furan carbon adjacent to oxygen. |
| ~140 | C-2 (Furan) | Furan carbon adjacent to oxygen. |
| ~135-140 | C-4, C-5 (Pyridine) | Aromatic carbons of the pyridine ring. |
| ~125-130 | C-3 (Pyridine) | Carbon bearing the methylene group. |
| ~120 | C-3 (Furan) | Carbon attached to the pyridine ring. |
| ~108 | C-4 (Furan) | Shielded furan carbon. |
| ~45 | -CH₂- | Aliphatic methylene carbon. |
2D NMR Spectroscopy: Establishing Connectivity
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[7] It will be crucial for tracing the connectivity within the pyridine and furan rings, for example, showing a correlation between H-2 and H-4 of the furan ring (via H-3, which is substituted).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[7] It allows for the definitive assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over 2 to 3 bonds.[7] These long-range correlations are essential for connecting the different fragments of the molecule: the pyridine ring, the furan ring, and the methanamine side chain.
The diagram below illustrates the key HMBC correlations that would provide unambiguous proof of the structure.
Key HMBC Insights:
-
Side Chain Placement: The protons of the -CH₂- group should show correlations to C-2, C-3, and C-4 of the pyridine ring, confirming its attachment at the C-3 position.
-
Ring-Ring Connectivity: Crucially, protons on the furan ring (e.g., H-2' and H-4') should show correlations to the pyridine carbon they are attached to (C-5), and similarly, the pyridine proton H-4 should correlate to C-3' of the furan ring. These correlations bridge the two heterocyclic systems and confirm the 5-(Furan-3-yl) linkage.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. A D₂O exchange experiment should be performed on the ¹H sample: acquire a spectrum, add a drop of D₂O, shake, and re-acquire to confirm the -NH₂ protons, which will disappear or diminish.[5]
-
2D Spectra Acquisition: Using the same sample, acquire gCOSY, gHSQC, and gHMBC spectra. Optimize acquisition and processing parameters according to standard instrument protocols to achieve adequate resolution and signal-to-noise.
-
Data Analysis:
-
Assign the ¹H spectrum based on chemical shifts, multiplicities, and integrations.
-
Use the COSY spectrum to confirm proton-proton connectivities within each ring system.
-
Use the HSQC spectrum to assign the carbon signals that are directly bonded to the assigned protons.
-
Systematically analyze the HMBC spectrum to piece together the molecular fragments and confirm the final structure as depicted in Figure 2.
-
Part 5: Synthesis of Evidence and Final Elucidation
The structure of (5-(Furan-3-yl)pyridin-3-yl)methanamine is definitively confirmed by the convergence of all spectroscopic data:
-
HRMS establishes the correct elemental composition (C₁₀H₁₀N₂O) and molecular weight (174.20 g/mol ).
-
FTIR confirms the presence of the key functional groups: a primary amine (-NH₂), aromatic C-H, aliphatic C-H, and the C-O-C ether linkage of the furan ring.
-
¹H and ¹³C NMR provide a count of the unique proton and carbon environments, which matches the proposed structure.
-
2D NMR (COSY, HSQC, and especially HMBC) provides the irrefutable evidence of connectivity. The HMBC data bridges the pyridine, furan, and methanamine fragments, confirming the substitution pattern and leaving no ambiguity. The observation of correlations between the furan protons and the C-5 of the pyridine ring, and between the methylene protons and C-3 of the pyridine ring, is the final, conclusive proof of the assigned structure.
This methodical, evidence-based approach ensures the highest level of scientific integrity and provides an authoritative and trustworthy structural assignment for (5-(Furan-3-yl)pyridin-3-yl)methanamine, a crucial step for its further development in research and industry.
References
-
MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Retrieved from [Link]
-
ACS Publications. (2022, June 15). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
PubMed. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Retrieved from [Link]
-
ResearchGate. (2023, October 13). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. CDN. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Sci-Hub. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. University of Colorado Boulder. Retrieved from [Link]
-
ResearchGate. (2023, August 10). Structure and optoelectronic properties of helical pyridine-furan, pyridine-pyrrole and pyridine-thiophene oligomers. ResearchGate. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2023, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ResearchGate. Retrieved from [Link]
-
Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyl(5-(pyridin-3-YL)furan-2-YL)methanamine. PubChem. Retrieved from [Link]
-
LinkedIn. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. LinkedIn. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank. Retrieved from [Link]
-
AK Lectures. (n.d.). Heteroaromatic Molecules (Pyridine, Pyrrole and Furan). AK Lectures. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. Retrieved from [Link]
-
University of Illinois. (n.d.). Heterocyclic Compounds. University of Illinois. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. The Royal Society of Chemistry. Retrieved from [Link]
-
MedPath. (n.d.). (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE. MedPath. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. Retrieved from [Link]
-
NIH. (2024, September 11). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. PMC. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. Oriental Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. aceschem.com [aceschem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
